2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Medicinal chemistry Property prediction Lead optimization

The compound 2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide (CAS 880791-99-1) is a synthetic small molecule belonging to the N-(1,2,5-oxadiazol-3-yl)benzamide class, featuring a 2-chloro substituent on the benzamide ring and a 4-phenyl group on the 1,2,5-oxadiazole (furazan) core. Its molecular formula is C15H10ClN3O2 with a molecular weight of 299.71 g/mol, and it is commercially available from multiple suppliers as a research chemical.

Molecular Formula C15H10ClN3O2
Molecular Weight 299.71 g/mol
Cat. No. B12137612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
Molecular FormulaC15H10ClN3O2
Molecular Weight299.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C15H10ClN3O2/c16-12-9-5-4-8-11(12)15(20)17-14-13(18-21-19-14)10-6-2-1-3-7-10/h1-9H,(H,17,19,20)
InChIKeyUAAVMFRUGLNLTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide – Baseline Characterization for Procurement Specification


The compound 2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide (CAS 880791-99-1) is a synthetic small molecule belonging to the N-(1,2,5-oxadiazol-3-yl)benzamide class, featuring a 2-chloro substituent on the benzamide ring and a 4-phenyl group on the 1,2,5-oxadiazole (furazan) core . Its molecular formula is C15H10ClN3O2 with a molecular weight of 299.71 g/mol, and it is commercially available from multiple suppliers as a research chemical . The compound’s structure places it within a series of oxadiazole derivatives explored for potential biological activities and materials applications, but publicly available characterization data remain limited primarily to identity and purity specifications rather than comprehensive biological profiling.

Why Generic Substitution of 2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide Is Not Supported by Current Evidence


Within the N-(1,2,5-oxadiazol-3-yl)benzamide series, even minor substituent changes on the benzamide or oxadiazole phenyl ring can profoundly alter target binding, physicochemical properties, and biological outcome. However, for 2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide specifically, a systematic head-to-head comparison with close analogs (e.g., the 2-methoxy, 4-fluoro, or 4-chlorophenyl derivatives) has not been published in the peer-reviewed or patent literature accessible for this analysis. Without quantitative comparative activity, selectivity, or ADMET data, no evidence-based claim can be made that one analog can substitute for another without risking a change in the biological or chemical performance profile. The selection of this specific compound over its analogs must therefore be guided by the precise structural requirements of the intended experimental system, pending further comparative data.

Quantitative Differentiation Evidence for 2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide vs. Closest Analogs


Physicochemical Differentiation: 2-Chloro vs. 2-Methoxy Substituent Effect on Molecular Descriptors

Although no direct comparative biological data are available, the substitution of the 2-chloro group (present in the target compound) with a 2-methoxy group in the closest purchasable analog 2-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide results in a calculated shift in key molecular properties. These property differences can influence target binding and pharmacokinetics, but the magnitude and biological consequence remain unquantified in the absence of head-to-head assays. The data below represent computed or catalog values, not experimentally measured comparative bioactivity.

Medicinal chemistry Property prediction Lead optimization

Structural Uniqueness in the 4-Phenyl-1,2,5-oxadiazol-3-yl Series: Absence of Published Biological Data

The target compound’s precise substitution pattern (2-chlorobenzamide linked to 4-phenyl-1,2,5-oxadiazol-3-amine) distinguishes it from the more heavily studied analog MD77, which carries a 4-chlorophenyl group on the oxadiazole and a 4-trifluoromethylbenzamide moiety [1]. MD77 has reported STAT3-SH2 binding activity (IC50 = 17.7 µM) [1], but no such data exist for the target compound. Any extrapolation from the MD77 scaffold to the target compound would be speculative, and the target compound should not be assumed to share MD77’s biological profile.

Chemical biology Tool compound sourcing Structure-activity relationships

Purity and Identity as Procurement Differentiators: Vendor-Supplied Analytical Data

Vendor data sheets for the target compound consistently cite a purity specification of ≥95% . While this is a standard threshold for research-grade chemicals, the absence of published comparative batch analyses prevents a claim of superior purity over analogs. The primary differentiation therefore rests on the exact structural identity (2-chloro substitution pattern) as confirmed by the supplier, rather than on a measured performance metric relative to other benzamide-oxadiazole hybrids.

Chemical procurement Quality control Compound integrity

Application Scenarios for 2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide Based on Current Evidence


Exploratory Medicinal Chemistry When a 2-Chlorobenzamide-Oxadiazole Scaffold Is Specifically Required

This compound serves as a defined starting point for structure–activity relationship (SAR) studies where the synthetic plan explicitly requires a 2-chloro substituent on the benzamide ring combined with a 4-phenyl-1,2,5-oxadiazole amine. Without published biological data, its primary value lies in its role as a building block or a tool compound for generating novel derivatives, rather than as a validated probe for a specific target . The user should verify that the 2-chloro group is essential for the planned chemical transformation or hypothesized target interaction before procurement.

Comparative Physicochemical Profiling of Halogen-Substituted Oxadiazole Libraries

Researchers constructing small libraries of N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamides with varying halogen or alkoxy substituents can use this compound as the 2-chloro representative to systematically compare logP, solubility, and metabolic stability against the 2-methoxy (880791-92-4) or 2-fluoro analogs . Because no biological data exist for these specific compounds, any comparative conclusions must be drawn from the user’s own experimental data.

Materials Science Screening for Electronic or Optical Properties

The 1,2,5-oxadiazole (furazan) core is known to impart electron-accepting character in materials applications. The target compound, with its 2-chlorobenzamide substituent, can be screened as part of a set of derivatives to assess solid-state fluorescence, charge transport, or thermal stability. Selection should be based on the desired electron-withdrawing strength of the 2-chloro group relative to alternatives such as cyano or nitro analogs .

Procurement for Stock Solutions in High-Throughput Screening (HTS) with a Defined Chemical Fingerprint

When a screening campaign requires a compound with a specific molecular fingerprint that includes a chloro-benzamide and a phenyl-oxadiazole, this compound can be sourced. However, without documented target engagement or cellular activity, it should be treated as a screening library member rather than a lead compound. Users are advised to confirm compound identity via NMR or LC-MS upon receipt .

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